molecular formula C15H14N2O3S2 B169458 N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide CAS No. 15850-94-9

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

Cat. No.: B169458
CAS No.: 15850-94-9
M. Wt: 334.4 g/mol
InChI Key: SMDTZLFVDJPWJS-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O3S2 and a molecular weight of 334.42 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-2-benzothiazolyl)benzenesulfonamide
  • N-(6-Propoxy-2-benzothiazolyl)benzenesulfonamide
  • N-(6-Butoxy-2-benzothiazolyl)benzenesulfonamide

Uniqueness

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties and applications .

Biological Activity

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzothiazole ring and a sulfonamide group. The compound's chemical formula is C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2} . Its lipophilicity and water solubility suggest favorable absorption and bioavailability, making it a candidate for further pharmacological investigation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has shown promising results with minimum inhibitory concentration (MIC) values ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of this compound

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63
A. niger6.28

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have indicated that the compound may induce apoptosis in cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that the compound exhibited an IC50 value in the micromolar range, demonstrating its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell Line IC50 (µM)
MCF-70.65
U-9371.47

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is believed to interact with specific biological targets involved in cellular pathways related to apoptosis and microbial inhibition . Further studies are required to clarify these mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole moiety can significantly influence the biological activity of sulfonamide derivatives. For instance, substituting electron-donating groups has been shown to enhance antimicrobial potency .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDTZLFVDJPWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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